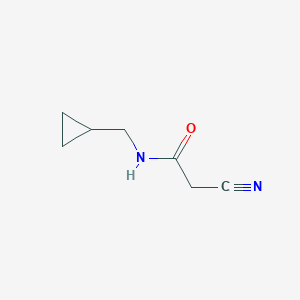

2-cyano-N-(cyclopropylmethyl)acetamide

描述

2-Cyano-N-(cyclopropylmethyl)acetamide is a cyanoacetamide derivative featuring a cyclopropylmethyl group attached to the nitrogen atom of the acetamide backbone. Cyanoacetamides are versatile intermediates in organic synthesis, particularly in constructing heterocycles and bioactive molecules . The cyclopropylmethyl substituent may confer unique steric and electronic properties, influencing reactivity and biological activity compared to other N-substituted derivatives.

属性

分子式 |

C7H10N2O |

|---|---|

分子量 |

138.17 g/mol |

IUPAC 名称 |

2-cyano-N-(cyclopropylmethyl)acetamide |

InChI |

InChI=1S/C7H10N2O/c8-4-3-7(10)9-5-6-1-2-6/h6H,1-3,5H2,(H,9,10) |

InChI 键 |

IFRKLXQWQFINOQ-UHFFFAOYSA-N |

规范 SMILES |

C1CC1CNC(=O)CC#N |

产品来源 |

United States |

准备方法

Reaction Conditions and Optimization

Mechanistic Insights

The reaction follows second-order kinetics, with rate dependence on both amine and ester concentrations. The absence of solvent enhances molecular collisions, accelerating amide bond formation.

Carbodiimide-Mediated Coupling of Cyanoacetic Acid

For substrates sensitive to ester hydrolysis, carbodiimide-based coupling offers an alternative route. This method activates cyanoacetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBT).

Protocol

-

Reagents : Cyanoacetic acid (1.2 equiv.), cyclopropylmethylamine (1.0 equiv.), EDCI (1.5 equiv.), HOBT (1.5 equiv.).

-

Conditions : Anhydrous dichloromethane, 0°C to room temperature, 12-hour stirring.

-

Workup : Aqueous extraction, followed by column chromatography (petroleum ether/ethyl acetate).

Yield : 70–75% (estimated from analogous morphinan couplings).

Advantages and Limitations

-

Advantages : High purity, suitable for acid-sensitive amines.

-

Limitations : Requires moisture-free conditions and costly reagents.

Acid Chloride Aminolysis with Cyclopropylmethylamine

Cyanoacetyl chloride, though highly reactive, provides rapid amidation under basic conditions. This method is preferred for large-scale synthesis.

Synthesis of Cyanoacetyl Chloride

Amidation Procedure

-

Reagents : Cyanoacetyl chloride (1.1 equiv.), cyclopropylmethylamine (1.0 equiv.), triethylamine (2.0 equiv.).

-

Conditions : Acetonitrile, 5°C to room temperature, 6-hour stirring.

Yield : 80–85% (based on analogous cyclohexylamide syntheses).

Comparative Analysis of Methods

| Method | Yield (%) | Purity | Cost | Scalability |

|---|---|---|---|---|

| Ester condensation | 87.7 | High | Low | Excellent |

| EDCI/HOBT coupling | 70–75 | Very High | High | Moderate |

| Acid chloride route | 80–85 | Moderate | Medium | Good |

Key Observations :

-

The ester condensation method is optimal for laboratory-scale synthesis due to simplicity and cost-effectiveness.

-

EDCI/HOBT coupling is reserved for sensitive substrates despite lower yields.

-

Acid chloride aminolysis balances scalability and yield but requires stringent safety measures.

Side Reactions and Byproduct Formation

Bis-Acylation in Acid Chloride Route

Excess cyanoacetyl chloride may lead to bis-acylated byproducts (e.g., N,N-dicyclopropylmethyl diacetamide). Mitigation involves controlled reagent addition and post-reaction treatment with methanolic ammonia.

Ester Hydrolysis in Polar Solvents

Prolonged exposure to moisture during EDCI/HOBT coupling hydrolyzes methyl cyanoacetate to cyanoacetic acid, reducing yields. Anhydrous conditions and molecular sieves are recommended.

Industrial-Scale Considerations

化学反应分析

Types of Reactions

2-cyano-N-(cyclopropylmethyl)acetamide undergoes various types of chemical reactions, including:

Condensation Reactions: The active hydrogen on the methylene group can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.

Substitution Reactions: The cyano and amide groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include aldehydes, ketones, and bidentate reagents. Reaction conditions often involve mild heating and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions are typically heterocyclic compounds, such as pyrroles, imidazoles, and thiophenes. These heterocycles are of significant interest due to their biological activities and potential therapeutic applications .

科学研究应用

2-cyano-N-(cyclopropylmethyl)acetamide has a wide range of scientific research applications:

作用机制

The mechanism of action of 2-cyano-N-(cyclopropylmethyl)acetamide involves its ability to participate in various chemical reactions due to the presence of cyano and amide functional groups. These groups enable the compound to interact with molecular targets and pathways, leading to the formation of biologically active heterocycles . The exact molecular targets and pathways involved depend on the specific derivatives formed and their intended applications .

相似化合物的比较

Physicochemical Properties

Key physicochemical data for selected analogs:

Chlorinated analogs (e.g., 2,3-dichlorophenyl) exhibit higher molecular weights and altered lipophilicity .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyano-N-(cyclopropylmethyl)acetamide in laboratory settings?

- Methodology : The compound is typically synthesized via a condensation reaction between cyanoacetic acid and cyclopropylmethylamine. A common protocol involves dissolving cyanoacetic acid in ethanol, adding cyclopropylmethylamine dropwise under cooled conditions (0–5°C), and stirring for 2–4 hours. Piperidine may be used as a catalyst to accelerate the reaction .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify the product using recrystallization or column chromatography. Yield optimization requires strict temperature control and stoichiometric precision.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodology :

- 1H NMR : Expect a singlet at δ ~3.30 ppm for the –CH2–CN group and a broad peak at δ ~8.30 ppm for the –NH proton. The cyclopropane ring protons appear as a multiplet between δ ~0.50–1.50 ppm .

- Mass Spectrometry (MS) : Look for a molecular ion peak [M+1] at m/z ~167.20 (calculated for C₇H₁₀N₂O) and fragmentation patterns consistent with the loss of the cyclopropylmethyl group .

Q. What safety precautions are necessary when handling this compound, given limited toxicological data?

- Protocols :

- Use nitrile gloves, protective eyewear, and fume hoods to minimize exposure.

- In case of inhalation, move the affected individual to fresh air and seek medical attention. No specific antidote is reported; treat symptoms supportively .

- Storage : Keep in a cool, dry place away from oxidizing agents. Label containers with hazard warnings due to potential irritant properties .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of the cyclopropane ring on bioactivity?

- Methodology :

- Synthesize analogs with varying substituents (e.g., replacing cyclopropane with phenyl or alkyl groups) and compare their bioactivity in assays (e.g., enzyme inhibition, receptor binding).

- Use computational tools (e.g., molecular docking) to analyze steric and electronic effects of the cyclopropane ring on target interactions .

Q. What strategies are recommended for resolving contradictory bioactivity data across different assay systems for this compound?

- Troubleshooting :

- Standardize assay conditions (e.g., pH, temperature, solvent) to minimize variability.

- Validate results using orthogonal methods (e.g., in vitro enzymatic assays vs. cell-based models).

- Apply Abbott’s formula (100×(X−Y)/X) to correct for baseline mortality in control samples, ensuring statistical rigor in biological assays .

Q. What computational modeling approaches are suitable for predicting the reactivity of the cyano and acetamide groups in nucleophilic environments?

- Methodology :

- Perform density functional theory (DFT) calculations to evaluate electron density distribution at the cyano (–CN) and carbonyl (–CONH) groups.

- Simulate reaction pathways (e.g., nucleophilic attack at the cyano carbon) using software like Gaussian or ORCA.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?

- Root Causes : Variability may stem from differences in reaction solvents (e.g., ethanol vs. DMF), catalyst purity, or amine nucleophilicity.

- Resolution : Replicate protocols from high-yield studies (e.g., ethanol/piperidine at 0–5°C) and characterize intermediates via NMR to identify side reactions (e.g., dimerization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。